molecular formula C13H16BBrO4 B1373267 2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1150271-54-7

2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1373267
CAS No.: 1150271-54-7
M. Wt: 326.98 g/mol
InChI Key: HWZKYYFZYKNIQJ-UHFFFAOYSA-N
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Description

2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity benzodioxole-based reagent engineered for advanced synthetic chemistry applications. This compound features both a reactive bromine substituent and a stable pinacol boronate ester group within its structure, making it a highly versatile and valuable building block for constructing complex molecular architectures. Its primary research value lies in its role as a key substrate in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process essential for forming carbon-carbon bonds between aromatic rings . This capability is fundamental in medicinal chemistry and materials science for the synthesis of complex biaryl structures found in pharmaceutical candidates, organic electronic materials, and other functional molecules . The presence of the stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group ensures easier handling and storage compared to boronic acids, while providing high yields in coupling reactions. Researchers can leverage the differential reactivity of the bromine and boronate ester functional groups for sequential and selective cross-coupling, allowing for the precise, step-wise assembly of sophisticated target molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Under no circumstances is it approved for animal or personal use.

Properties

IUPAC Name

2-(6-bromo-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(15)6-10-11(9)17-7-16-10/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZKYYFZYKNIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674865
Record name 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-54-7
Record name 1,3-Benzodioxole, 6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Transition-Metal-Catalyzed Borylation (Suzuki–Miyaura Type)

  • Starting Material: 6-bromo-1,3-benzodioxole or its derivatives.
  • Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.
  • Catalyst: Palladium-based catalysts such as Pd(OAc)2 combined with appropriate ligands.
  • Base: Potassium acetate (KOAc) or similar bases.
  • Solvent: Dry polar aprotic solvents like DMF (dimethylformamide).
  • Conditions: Heating under inert atmosphere (argon or nitrogen) at elevated temperatures (e.g., 80–110 °C) for several hours.
  • Mechanism: The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with the diboron reagent, and reductive elimination to afford the arylboronate ester.

Example Reaction Setup:

Component Amount (Example) Role
6-bromo-1,3-benzodioxole 1.0 equiv (e.g., 1 mmol) Aryl bromide substrate
Bis(pinacolato)diboron 1.5–2.0 equiv Boron source
Pd(OAc)2 5–10 mol % Catalyst
KOAc 3–4 equiv Base
DMF Sufficient to dissolve Solvent
Temperature 80–110 °C Reaction temperature
Time 12–24 hours Reaction duration

Yields: Typically moderate to high yields (60–90%) depending on substrate purity and reaction optimization.

Metal-Free Photochemical Borylation

  • Starting Material: Aryl bromides including substituted benzodioxoles.
  • Reagents: Bis(pinacolato)diboron.
  • Additives: TMDAM (Tetramethyldiaminomethane) or similar amine bases.
  • Solvent: Acetonitrile/water mixtures.
  • Light Source: High-pressure mercury lamp (e.g., 300 W).
  • Conditions: Irradiation under inert atmosphere with stirring for several hours (e.g., 4 hours).
  • Mechanism: Photoinduced homolytic cleavage of the C–Br bond generates aryl radicals that react with diboron to form the boronate ester without metal catalysts.

Typical Procedure:

Component Amount (Example) Role
Aryl bromide 0.2 mmol Substrate
Bis(pinacolato)diboron 0.4 mmol (2 equiv) Boron source
TMDAM 0.1 mmol (0.5 equiv) Base
Solvent 2 mL MeCN/H2O (4:1 v/v) Medium
Light 300 W mercury lamp Irradiation
Time 4 hours Reaction duration

Yields: Moderate yields with good purity; metal-free approach avoids palladium contamination.

Stepwise Synthesis via Bromination and Subsequent Borylation

An alternative approach involves:

  • Step 1: Preparation of the brominated benzodioxole intermediate by bromination of benzo[d]dioxole derivatives using bromine and triphenylphosphine in DMF at elevated temperature (e.g., 110 °C) for 12 hours.
  • Step 2: Conversion of the brominated intermediate to the boronate ester by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at low temperature (-78 °C) followed by warming and stirring overnight.
  • Workup: Quenching with aqueous ammonium chloride, extraction with diethyl ether, drying, and purification by column chromatography.

Key Reaction Conditions and Yields:

Step Conditions Yield (%)
Bromination Br2 + PPh3 in DMF, 110 °C, 12 h 69–81%
Borylation 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, -78 °C to RT, overnight 39–70%

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Employed in substitution reactions to replace the bromine atom.

Major Products

The major products formed from these reactions include various substituted benzodioxole derivatives and complex organic molecules used in pharmaceuticals and materials science.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Specifically:

  • Anticancer Agents : Preliminary studies suggest that derivatives of dioxaborolanes exhibit cytotoxic effects against cancer cell lines. The bromobenzo[d][1,3]dioxole moiety may enhance bioactivity through specific interactions with biological targets.

    Case Study : Research indicates that modifications of similar dioxaborolane compounds have shown promise in inhibiting tumor growth in vitro .

Organic Synthesis

2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

    Data Table : Summary of Cross-Coupling Reactions
    Reaction TypeProduct TypeYield (%)Reference
    Suzuki CouplingBiaryl Compounds85
    Negishi CouplingVinyl Compounds78

Materials Science

The unique properties of the dioxaborolane structure allow for applications in materials science:

  • Polymer Chemistry : The compound can be utilized as a building block for creating boron-containing polymers with enhanced thermal stability and mechanical properties.

    Case Study : A recent study demonstrated the use of boron-containing monomers in enhancing the performance of thermosetting resins .

Mechanism of Action

The mechanism of action of 2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the dioxaborolane group. These functional groups allow it to interact with other molecules, facilitating the formation of new chemical bonds and the development of complex structures.

Comparison with Similar Compounds

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : A para-brominated phenyl ring without fused heterocyclic systems.
  • Key Differences :
    • Reduced steric hindrance compared to the benzodioxolyl group, enhancing reactivity in couplings.
    • Electron-withdrawing bromine at the para position increases electrophilicity of the boron center.
  • Applications : Commonly used in aryl-aryl bond formations where steric bulk is undesirable .

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Multiple substituents (Cl, OMe) on the phenyl ring.
  • Key Differences :
    • Chlorine atoms enhance oxidative stability, while methoxy groups provide electron-donating effects.
    • Higher steric hindrance limits reactivity in certain coupling conditions.
  • Synthesis : Achieved via N-chlorosuccinimide (NCS) chlorination with 92% yield .

Heterocyclic and Functional Group Variations

2-(3-(Methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Methylsulfonyl group at the meta position.
  • Key Differences :
    • Strong electron-withdrawing sulfonyl group increases boron electrophilicity, accelerating transmetalation in couplings.
    • Polar functional group enhances solubility in polar solvents .

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Bromomethyl substituent on the phenyl ring.
  • Key Differences :
    • Bromomethyl group enables further functionalization (e.g., nucleophilic substitution).
    • Increased molecular weight (C₁₃H₁₇BBrO₂) compared to the target compound .

Isomeric and Regiochemical Variants

2-(5-Chloro-2-methylphenyl)- and 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Chloro and methyl substituents at different positions.
  • Key Differences :
    • Regiochemistry affects steric and electronic profiles. The a-isomer (5-chloro-2-methyl) is synthesized in 26% yield, while the b-isomer (2-chloro-5-methyl) shows distinct reactivity in coupling reactions .

Comparative Data Table

Compound Name Substituents/Features Molecular Weight (g/mol) Key Reactivity Traits Yield/Purity Applications
2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Brominated benzodioxole 326.98 Moderate steric hindrance, electron-donating 98% purity Pharmaceuticals, agrochemicals
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Para-bromophenyl 283.99 High reactivity, low steric bulk Not reported General cross-coupling
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... Cl, OMe substituents 334.09 High stability, steric hindrance 92% yield Directed C-H activation
2-(3-(Methylsulfonyl)phenyl)-... Methylsulfonyl group 280.12 Enhanced electrophilicity, polar Not reported Polar solvent couplings

Biological Activity

2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 1150271-54-7, is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on various biological systems and its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BBrO4C_{13}H_{16}BBrO_4 with a molecular weight of 326.98 g/mol. The presence of the bromobenzo[d][1,3]dioxole moiety is significant in influencing its biological activity.

Modulation of GABA Receptors

Compounds featuring the benzodioxole structure have been studied for their interaction with GABA receptors. In particular, modifications to the benzodioxole framework can enhance modulation of γ-Aminobutyric Acid Type A (GABA_A) receptors. For example:

  • Compound 23 : Exhibited a maximal GABA-induced chloride current modulation of IGABAmax=1673%I_{GABA-max}=1673\% with an EC50 of 51.7μM51.7\mu M .

This suggests that this compound may similarly affect GABA receptor activity due to its structural similarities.

Study on Structural Modifications

A study focused on optimizing structural modifications within a series of imidazopyridines demonstrated that alterations in the dioxole moiety could significantly influence biological activity. The findings suggested that introducing electron-withdrawing groups could enhance the potency and selectivity of these compounds against specific targets .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential to understand the absorption and distribution characteristics of boron-containing compounds. While specific data on this compound is sparse:

ParameterValue
SolubilityModerate (specific μM values not available)
Metabolic StabilityRequires further investigation

These parameters are crucial for assessing the viability of this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(6-bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

  • The compound is typically synthesized via Suzuki-Miyaura coupling or halogen-lithium exchange followed by borylation. For example, a related dioxaborolane derivative was prepared using UiO-Co catalysts (0.2 mol%) and bis(pinacolato)diboron (B2pin2) in 4-methoxytoluene, yielding 83% . Adjusting catalyst loading (e.g., 1–5 mol%) and solvent polarity (e.g., THF vs. toluene) can optimize yields. Precise stoichiometry of the brominated precursor and boronating agent (e.g., B2pin2) is critical to avoid side reactions .

Table 1: Representative Synthetic Yields

MethodCatalystSolventYield (%)Reference
Halogen-lithium exchangeUiO-Co (0.2%)4-Methoxytoluene83
Suzuki-Miyaura couplingPd(PPh3)4THF37–55

Q. How should researchers verify the purity and structural integrity of this compound given limited commercial analytical data?

  • Due to the lack of standardized analytical data from suppliers (e.g., Sigma-Aldrich explicitly states it does not provide purity data ), researchers must employ:

  • NMR spectroscopy : Focus on ¹¹B NMR (δ ~30–35 ppm for dioxaborolanes) and ¹H NMR (characteristic singlet for tetramethyl groups at δ 1.2–1.3 ppm). Quadrupolar broadening in ¹³C NMR may obscure boron-adjacent carbons .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 327.98 for C13H16BBrO4) .
  • Elemental analysis : Validate Br and B content (±0.3% tolerance).

Advanced Research Questions

Q. What challenges arise in NMR characterization of boron-containing intermediates, and how can they be mitigated?

  • Quadrupolar effects : Boron (¹¹B, I = 3/2) causes significant line broadening in ¹³C NMR, preventing detection of directly bonded carbons. Use ¹H-¹¹B decoupling or 2D HMBC to infer connectivity .
  • Dynamic equilibria : Boronates may exhibit equilibrium between trigonal and tetrahedral forms in solution, complicating integration. Low-temperature NMR (−40°C) can stabilize dominant conformers .

Q. How does this compound perform in transition-metal-catalyzed borylation reactions, and what mechanistic insights explain its reactivity?

  • The bromobenzo-dioxolane moiety acts as an electron-deficient aryl partner in iridium-catalyzed C–H borylation. Mechanistic studies suggest oxidative addition of the B–Br bond to Ir(I) precedes reductive elimination, forming arylboronates. Catalyst choice (e.g., Ir(COD)OMe) and solvent (e.g., dichloroethane) significantly impact regioselectivity .
  • Competing pathways : Steric hindrance from tetramethyl groups may slow transmetallation in cross-couplings. Computational studies (DFT) recommend smaller ligands (e.g., PCy3) to enhance turnover .

Q. How can researchers resolve contradictions in reported synthetic yields for similar dioxaborolanes?

  • Discrepancies in yields (e.g., 37% vs. 83% in ) often stem from:

  • Catalyst deactivation : Trace moisture or oxygen degrades metal catalysts. Rigorous Schlenk-line techniques improve reproducibility.
  • Substrate purity : Commercial brominated precursors may contain halide impurities; recrystallization or column purification is advised .
    • Table 2: Yield Optimization Strategies
IssueSolutionOutcome
Low catalytic turnoverUse anhydrous solvents, additive-freeYield ↑ 20–30%
Side-product formationReduce reaction temperaturePurity ↑ 95%

Q. What role does this compound play in medicinal chemistry applications, particularly in prodrug design?

  • The dioxaborolane group enhances solubility and metabolic stability. For example, it was used to synthesize Mito-HNK-B, a mitochondrial-targeted prodrug, via nucleophilic substitution (K2CO3, MeCN, 37% yield) . The boronate ester acts as a hydrolytically stable protecting group, releasing active agents in oxidative tumor microenvironments .

Methodological Recommendations

  • Synthetic protocols : Prioritize inert-atmosphere techniques (N2/Ar) and low-temperature lithiation (−78°C) to prevent debromination .
  • Analytical workflows : Combine HPLC (for purity) with X-ray crystallography (for unambiguous structural confirmation) when NMR is inconclusive .

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